molecular formula C6H5NOS B8640776 Thien-2-yl-hydroxyacetonitrile

Thien-2-yl-hydroxyacetonitrile

Cat. No.: B8640776
M. Wt: 139.18 g/mol
InChI Key: MDOLBFYWOIYESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thien-2-yl-hydroxyacetonitrile (synonyms: Thien-2-ylacetonitrile, 2-Thiopheneacetonitrile) is a heterocyclic organic compound featuring a thiophene ring substituted with an acetonitrile group. Its molecular formula is C₆H₅NS, with a molecular weight of 123.17 g/mol and a purity of 95% . This compound is characterized by a reactive nitrile (-C≡N) group and a thiophene moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Applications include its use as a precursor for heterocyclic derivatives and functionalized polymers .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

2-hydroxy-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C6H5NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H

InChI Key

MDOLBFYWOIYESI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thien-2-yl-hydroxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with cyanide sources in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Thien-2-yl-hydroxyacetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiophene derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxy group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include thiophene derivatives, primary amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thien-2-yl-hydroxyacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of materials with specific electronic properties, such as conducting polymers.

Mechanism of Action

The mechanism of action of Thien-2-yl-hydroxyacetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below compares Thien-2-yl-hydroxyacetonitrile with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₆H₅NS 123.17 Thiophene, nitrile Pharmaceutical intermediates, polymer synthesis
2-Thienylthioacetonitrile C₆H₅NS₂ 155.24 Thiophene, nitrile, thioether Sulfur-containing ligand synthesis, catalysis
Thiazol-2-YL-acetonitrile C₅H₄N₂S 124.16 Thiazole, nitrile Antiviral and antimicrobial agent precursors
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile C₁₇H₁₁NO₃ 277.28 Coumarin, nitrile, ether Fluorescent probes, anti-inflammatory drug candidates
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS·HCl 425.02 Thiophene, piperidine, amide Synthetic opioid (research use only; toxicological risks noted)
Key Observations:

Core Heterocycles :

  • This compound and 2-Thienylthioacetonitrile share a thiophene ring but differ in substituents (nitrile vs. thioether-nitrile). The thioether group in the latter enhances sulfur-mediated reactivity .
  • Thiazol-2-YL-acetonitrile replaces thiophene with a thiazole ring, introducing an additional nitrogen atom. This increases polarity and bioactivity, favoring pharmaceutical applications .

Functional Group Impact: The coumarin hybrid (C₁₇H₁₁NO₃) in combines a nitrile with a fluorescent coumarin core, enabling optical applications. Thiophene fentanyl hydrochloride (C₂₄H₂₆N₂OS·HCl) is a high-molecular-weight opioid derivative, highlighting how nitrile-containing intermediates can be incorporated into complex pharmacophores .

Synthetic Utility :

  • This compound is synthesized via nucleophilic substitution (e.g., reacting 7-hydroxycoumarin derivatives with chloroacetonitrile in acetone ).
  • Thiazol-2-YL-acetonitrile is typically prepared through cyclization reactions, leveraging the nitrile group for further functionalization .

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